Maltohexaose Exhibits the Highest Binding Affinity Among Linear Maltooligosaccharides in SPR Assays
In surface plasmon resonance (SPR) spectroscopy measuring binding to family 25 and 26 carbohydrate-binding modules (BhCBM25 and BhCBM26), maltohexaose (G6) demonstrated the lowest dissociation constant (Kd = 0.003 mM) among the tested linear maltooligosaccharides, indicating the highest binding affinity [1]. This value represents a 25% lower Kd compared to maltoheptaose (G7; Kd = 0.005 mM) and a 33% lower Kd compared to maltopentaose (G5; Kd = 0.004 mM).
| Evidence Dimension | Binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Maltohexaose: Kd = 0.003 mM |
| Comparator Or Baseline | Maltopentaose: Kd = 0.004 mM; Maltoheptaose: Kd = 0.005 mM; Maltotetraose: Kd = 0.007 mM |
| Quantified Difference | Maltohexaose binds 1.33× tighter than maltopentaose and 1.67× tighter than maltoheptaose |
| Conditions | Surface plasmon resonance spectroscopy; BhCBM25 and BhCBM26 carbohydrate-binding modules |
Why This Matters
For users requiring maximum sensitivity in CBM-based detection assays or starch-binding studies, maltohexaose offers superior signal-to-noise compared to adjacent homologs, reducing false negatives in affinity measurements.
- [1] Boraston, A. B., et al. (2006). A structural and functional analysis of α-glucan recognition by family 25 and 26 carbohydrate-binding modules reveals a conserved mode of starch recognition. Journal of Biological Chemistry, 281(1), 587-598. Table 3. View Source
